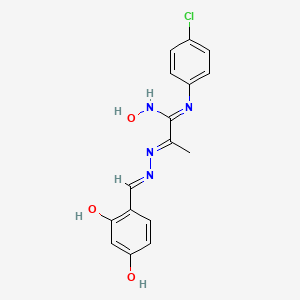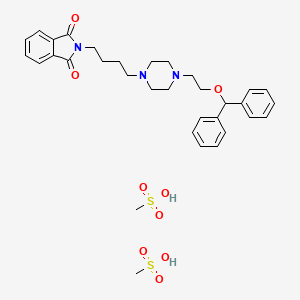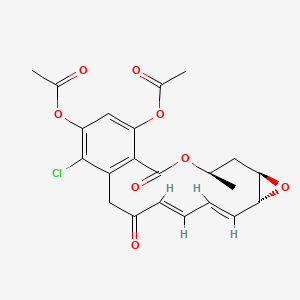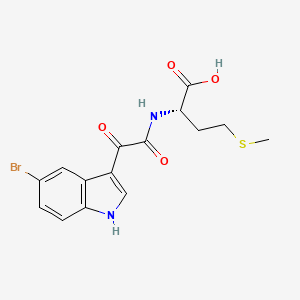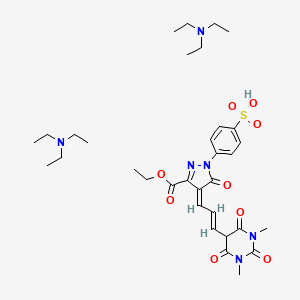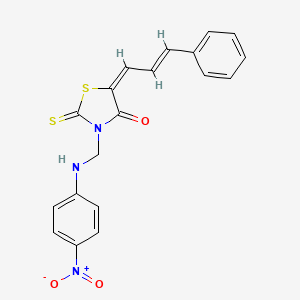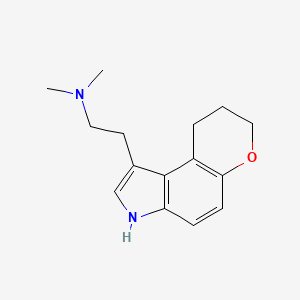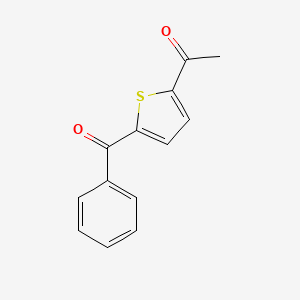
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Trimethylallophanoyl Group: The final step involves the acylation of the piperazine nitrogen with 2,4,4-trimethylallophanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated or reduced carbonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Fluorophenyl)-4-(2,4,4-trimethylcarbamoyl)piperazine: Similar structure but with a carbamoyl group instead of allophanoyl.
Uniqueness
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
80712-24-9 |
|---|---|
Molecular Formula |
C15H21FN4O2 |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-4-(3-fluorophenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21FN4O2/c1-17(2)14(21)18(3)15(22)20-9-7-19(8-10-20)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
JUNZCZVONGDGAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


